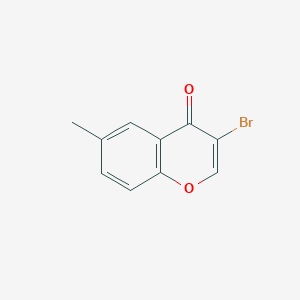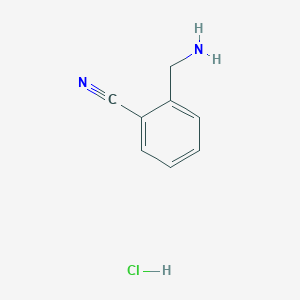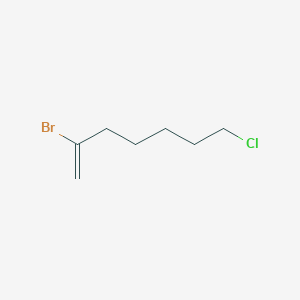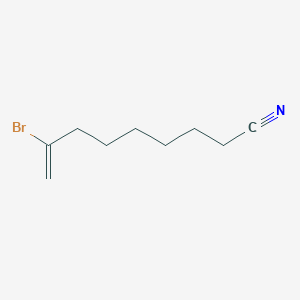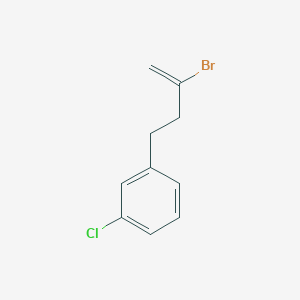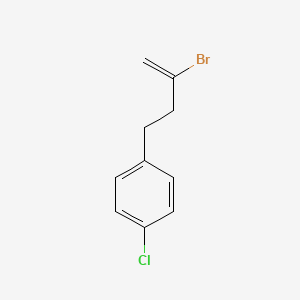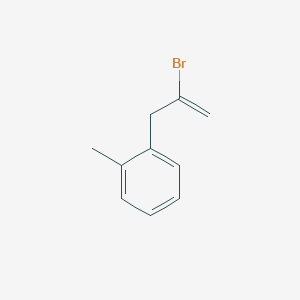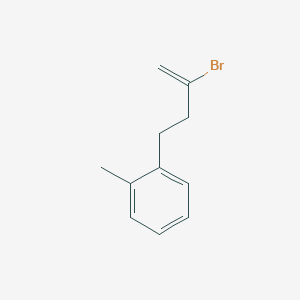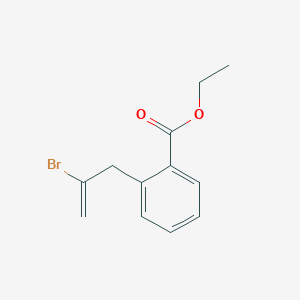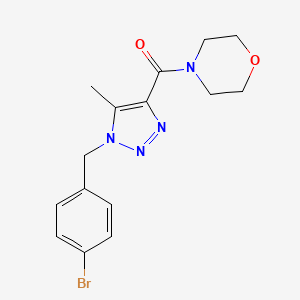 (4-bromobenzyl)-5-méthyl-1H-1,2,3-triazol-4-ylméthanone CAS No. 952182-52-4"
>
(4-bromobenzyl)-5-méthyl-1H-1,2,3-triazol-4-ylméthanone CAS No. 952182-52-4"
>
(4-bromobenzyl)-5-méthyl-1H-1,2,3-triazol-4-ylméthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromobenzyl group, a methyl group, a triazole ring, and a morpholino group
Applications De Recherche Scientifique
(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Méthodes De Préparation
The synthesis of (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the bromobenzyl and morpholino groups. One common synthetic route involves the following steps:
Formation of the Triazole Ring:
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable bromobenzyl halide.
Attachment of the Morpholino Group: The morpholino group can be attached through an amide bond formation reaction using a morpholine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.
Mécanisme D'action
The mechanism of action of (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: can be compared with other similar compounds, such as:
4-Iodobenzoic Acid: Similar in structure due to the presence of a halogenated benzyl group, but differs in its functional groups and overall reactivity.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: Shares a similar triazole ring structure but differs in the substituents attached to the ring.
The uniqueness of (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-11-14(15(21)19-6-8-22-9-7-19)17-18-20(11)10-12-2-4-13(16)5-3-12/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZGOZMRRGVIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640024 |
Source


|
| Record name | {1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-52-4 |
Source


|
| Record name | {1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
